![molecular formula C19H19N7O B2930935 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097918-04-0](/img/structure/B2930935.png)
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic organic compound often explored in the fields of medicinal and organic chemistry. This compound is characterized by its complex structure, which includes various functional groups like pyrazole, piperidine, and nitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common approach is to first prepare intermediate compounds through a series of functional group transformations and then couple these intermediates using specific reagents and conditions to form the target molecule.
Industrial Production Methods
Industrial production, if required, follows the optimized synthetic route but scales up the reactions, ensuring safe and efficient procedures. Typically, this involves the use of large-scale reactors, controlled temperatures, and pressures, and the employment of catalysts to enhance reaction rates and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including but not limited to:
Oxidation: Conversion to corresponding oxo compounds or aldehydes/ketones.
Reduction: Reduction of nitrile group to amines or further functionalized derivatives.
Substitution: Nucleophilic substitution reactions on the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, involving solvents such as dichloromethane, methanol, or water, and temperatures ranging from -78°C to reflux conditions.
Major Products Formed from These Reactions
The major products formed from these reactions depend on the reactants used and the specific conditions applied. For instance, oxidation might yield oxo derivatives, reduction can produce primary amines, and nucleophilic substitution typically results in substituted pyridine or piperidine compounds.
Scientific Research Applications
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile finds applications in multiple scientific research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Possible use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets like enzymes, receptors, or nucleic acids, modifying their activity or function. These interactions often involve hydrogen bonding, van der Waals forces, or covalent bond formation.
Comparison with Similar Compounds
Compared to other compounds with similar structures or functional groups, 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern and combination of functional groups. Similar compounds might include:
2-(4-pyridyl)piperidine: A simpler structure with fewer functional groups.
1-(pyridin-3-yl)piperazine: Shares the piperidine and pyridine rings but has a different substitution pattern.
N-(4-pyridylmethyl)pyridazinone: Similar pyrazole and pyridazine moieties but lacks the piperidine ring.
Each of these compounds shares some structural similarities but differs in their chemical properties and applications.
Properties
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c20-13-16-3-1-8-21-19(16)24-11-6-15(7-12-24)14-26-18(27)5-4-17(23-26)25-10-2-9-22-25/h1-5,8-10,15H,6-7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEUKIVUAYLAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
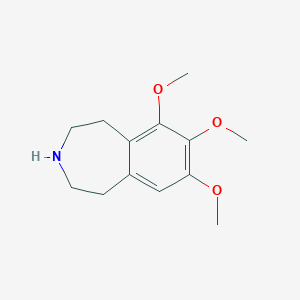

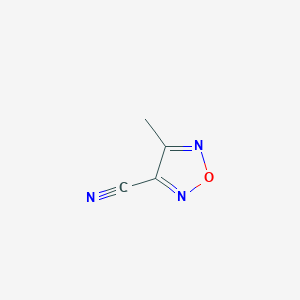
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)
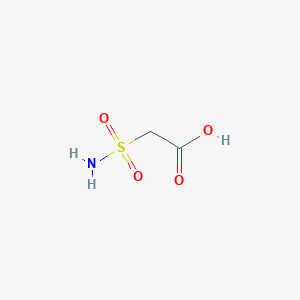

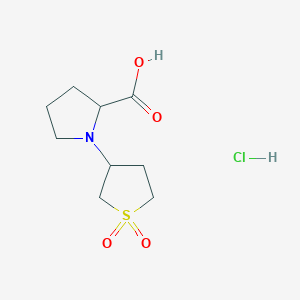
![2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2930866.png)

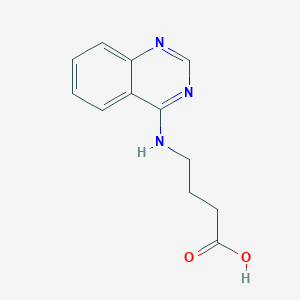
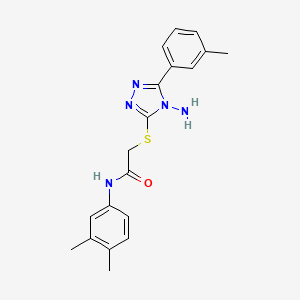
![3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2930874.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
